molecular formula C6H15NO6P2 B14683545 Piperidin-1-ylmethylenediphosphonic acid CAS No. 32545-72-5

Piperidin-1-ylmethylenediphosphonic acid

Cat. No.: B14683545
CAS No.: 32545-72-5
M. Wt: 259.13 g/mol
InChI Key: JTLZXDRXWWHVHX-UHFFFAOYSA-N
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Description

Piperidin-1-ylmethylenediphosphonic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom this compound is characterized by the presence of a piperidine ring attached to a methylenediphosphonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidin-1-ylmethylenediphosphonic acid typically involves the reaction of piperidine with methylenediphosphonic acid. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.

Industrial Production Methods: Industrial production of this compound may involve multi-component synthesis techniques, which allow for the preparation of functionalized piperidines in high yields. These methods often utilize a variety of substituted and structurally diverse aldehydes and anilines under optimized conditions .

Chemical Reactions Analysis

Types of Reactions: Piperidin-1-ylmethylenediphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can occur at the nitrogen atom or the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidine compounds .

Scientific Research Applications

Piperidin-1-ylmethylenediphosphonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of piperidin-1-ylmethylenediphosphonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating voltage-gated ion channels, enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuating glutamate-mediated excitatory neurotransmission . These interactions can lead to various pharmacological effects, including anticonvulsant and neuroprotective activities.

Comparison with Similar Compounds

Piperidin-1-ylmethylenediphosphonic acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific combination of a piperidine ring and a methylenediphosphonic acid moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

32545-72-5

Molecular Formula

C6H15NO6P2

Molecular Weight

259.13 g/mol

IUPAC Name

[phosphono(piperidin-1-yl)methyl]phosphonic acid

InChI

InChI=1S/C6H15NO6P2/c8-14(9,10)6(15(11,12)13)7-4-2-1-3-5-7/h6H,1-5H2,(H2,8,9,10)(H2,11,12,13)

InChI Key

JTLZXDRXWWHVHX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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